1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile
Overview
Description
“1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile” is a chemical compound . It is also known as 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic Acid and 5-Carboxybenzoboroxole . The compound appears as a white to light yellow to light orange powder to crystal .
Synthesis Analysis
The synthesis of this compound involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3 H)-ol with various activated (hetero)arylcarboxylic acids . This process results in a series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides .Molecular Structure Analysis
The molecular formula of this compound is C8H7BO4 . The InChI code is 1S/C8H7BO4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3,12H,4H2,(H,10,11) .Chemical Reactions Analysis
The compound has been tested in vitro against a panel of clinically important fungi and bacteria, including mycobacteria . Some of the compounds inhibited the growth of mycobacteria in the range of micromolar concentrations and retained this activity also against multidrug-resistant clinical isolates .Scientific Research Applications
Chemical Synthesis and Modeling :
- Casella et al. (1996) explored the copper-mediated oxygenation of methyl 4-hydroxybenzoate employing dinuclear copper(I) complexes, mimicking the activity of the copper enzyme tyrosinase, which is relevant to understanding and modeling biochemical reactions (Casella et al., 1996).
Molecular Structure and Tautomeric Equilibrium Studies :
- Luliński et al. (2007) investigated the tautomeric rearrangement of functionalized 2-formylphenylboronic acids to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles, showing diverse molecular structures and contributing to the understanding of chemical equilibrium and structure (Luliński et al., 2007).
Biochemical Applications in Agriculture :
- Stalker et al. (1988) researched the use of a bacterial detoxification gene in transgenic tobacco plants, conferring resistance to the herbicide bromoxynil, illustrating an application in agricultural biotechnology (Stalker et al., 1988).
Photophysical Investigations for Analytical Potential :
- Zayed and Kumar (2017) synthesized 4-(2,3,4-trimethoxyphenyl)-8-methoxy-2-oxo-1,2,5,6 tetrahydrobenzo[h] quinoline-3-carbonitrile (TMTQ) dye and investigated its spectroscopic and physicochemical parameters, demonstrating its utility in analytical chemistry (Zayed & Kumar, 2017).
Environmental Biodegradation Studies :
- Knight et al. (2003) examined the anaerobic biodegradation of bromoxynil, a halogenated aromatic nitrile herbicide, under various conditions, contributing to environmental science and bioremediation research (Knight et al., 2003).
Safety And Hazards
The compound is classified as a hazard under GHS07 . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .
properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BNO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHJQLCNDBJUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile | |
CAS RN |
947162-60-9 | |
Record name | 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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